3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine
Overview
Description
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 2-position, and a tetrahydrofuran-3-yl group attached via an oxygen atom at the 6-position of the pyridine ring .
Preparation Methods
The synthesis of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 3-position .
Chemical Reactions Analysis
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be compared with other similar compounds such as:
2-Bromo-6-methylpyridine: This compound lacks the tetrahydrofuran-3-yl group, making it less complex and potentially less selective in its biological interactions.
3-Bromo-2-methylbenzoic acid: This compound has a carboxylic acid group instead of the tetrahydrofuran-3-yl group, leading to different chemical and biological properties.
3-Bromo-2,6-dimethylpyridine: This compound has an additional methyl group at the 6-position, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-2-methyl-6-(oxolan-3-yloxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-9(11)2-3-10(12-7)14-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDSDFSTZQJKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2CCOC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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